molecular formula C16H14F3IN2O4 B1684481 N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide CAS No. 391210-10-9

N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide

Cat. No. B1684481
M. Wt: 482.19 g/mol
InChI Key: SUDAHWBOROXANE-SECBINFHSA-N
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Description

Mirdametinib is an investigational oral, allosteric, small molecule MEK inhibitor . It has a molecular formula of C16H14N2O4F3I and a molecular mass of 482.2 . Mirdametinib is a white to tan or pink solid .


Molecular Structure Analysis

The molecular structure of Mirdametinib is represented by the empirical formula C16H14F3IN2O4 . The InChI key for Mirdametinib is SUDAHWBOROXANE-SECBINFHSA-N .


Chemical Reactions Analysis

Mirdametinib is a potent MEK inhibitor that suppresses phosphorylation of ERK in mouse colon 26 tumors with an IC 50 value of 0.33 nM . Suppression of ERK activation with 1 µM PD 0325901 combined with 3 µM CHIR99021 (a glycogen synthase kinase 3 inhibitor) prevents cell differentiation and sustains self-renewal of mouse embryonic stem cells for at least eight passages .

Scientific Research Applications

Antipathogenic Activity

N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide has demonstrated potential in antipathogenic applications. A study by Limban et al. (2011) on acylthioureas, which are structurally related to N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide, revealed significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to grow in biofilms. This suggests the compound's potential for further development as an antimicrobial agent with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Neurological Research

In neurological research, particularly related to Alzheimer's disease, benzamide derivatives including N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide have been utilized as molecular imaging probes. A study conducted by Kepe et al. (2006) used a serotonin 1A (5-HT(1A)) molecular imaging probe, structurally similar to the compound , for quantifying receptor densities in the brains of Alzheimer's disease patients. This research provides insights into the role of serotonin receptors in Alzheimer’s disease and the potential use of similar benzamide derivatives in brain imaging and neurological disorder studies (Kepe et al., 2006).

Antioxidant Activity

Another significant area of research involving benzamide derivatives is their antioxidant activity. Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamide derivatives and found them to be potent antioxidants, capable of scavenging free radicals. This research indicates the potential of N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide and similar compounds in developing treatments that require antioxidant properties (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Cancer Research

In cancer research, fluorine-containing benzamide analogs have been synthesized and evaluated for their potential in imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). Tu et al. (2007) demonstrated that these compounds, including those structurally similar to N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide, have high tumor uptake and acceptable tumor/normal tissue ratios, making them suitable for imaging the sigma2 receptor status in solid tumors (Tu et al., 2007).

Future Directions

Mirdametinib is currently under development as a monotherapy in patients with Neurofibromatosis Type 1 Associated Plexiform Neurofibromas (NCT03962543). It is being evaluated as a monotherapy in a Phase 1/2 study in pediatric and adolescent patients with low-grade gliomas (NCT04923126). Mirdametinib is also being investigated as monotherapy or in combination in biomarker-defined cancers owing to the critical role that the MAPK pathway plays in the growth and proliferation of many cancer types (including lung cancer, melanoma, pancreatic cancer, colorectal cancer, endometrial cancer, and ovarian cancer) .

properties

IUPAC Name

N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3IN2O4/c17-11-3-2-10(16(25)22-26-7-9(24)6-23)15(14(11)19)21-13-4-1-8(20)5-12(13)18/h1-5,9,21,23-24H,6-7H2,(H,22,25)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDAHWBOROXANE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044024
Record name PD 0325901
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Molecular Weight

482.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide

CAS RN

391210-10-9
Record name N-[(2R)-2,3-Dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide
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Record name PD 0325901
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Record name Mirdametinib
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Record name PD 0325901
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,3-Dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzamide
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Record name MIRDAMETINIB
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirring solution of N-(2,2-dimethyl-[1,3]dioxolan-4-ylmethoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide (3.03 g, 5.81 mmol) in methanol (30 mL) and water (3 mL) at ambient temperature was added p-toluene sulfonic acid (0.11 g, 0.581 mmol). After 18 hours another 0.11 g of added p-toluene sulfonic acid and 2 mL of water was added. After an additional 24 hours the reaction mixture was concentrated in vacuo. The residue was partitioned between ethyl acetate and water. The organic layer was washed twice with saturated NaHCO3 solution and twice with saturated brine solution. The organic layers were collected, dried over Na2SO4, filtered and concentrated in vacuo affording a light brown solid, which was crystallized from ethyl acetate/hexanes to afford N-(2,3-dihydroxy-propoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide as a white solid. m.p.=135.5-137.3° C.; 1NMR (400 MHz, DMSO-d6) δ 11.87 (s, 1H), 8.69 (s, 1H), 7.54 (dd, 1H, J=10.9, 1.5), 7.32-7.38 (m, 2H), 7.17 (dd, 1H, J=16.8, 9.0), 6.61-6.66 (cm, 1H), 4.82 (bs, 1H), 4.58 (bs, 1H), 3.84-3.85 (m, 1H), 3.71-3.64 (cm, 2H), 3.33 (2H, partially hidden by HDO); MS(APCI+)=483.0; Anal.calcd/found for C16H14F3IN2O4: C, 39.85/40.12; H, 2.93/2.84; N, 5.81/5.65; F, 11.82/11.47.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide
Reactant of Route 2
N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide
Reactant of Route 3
N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide
Reactant of Route 4
N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide
Reactant of Route 6
N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide

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